molecular formula C13H15ClN4O2S B14485915 2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 66104-45-8

2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14485915
CAS No.: 66104-45-8
M. Wt: 326.80 g/mol
InChI Key: VTZLCIBUWKKYFL-UHFFFAOYSA-N
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Description

2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a thiazole ring, a diazenyl group, and a phenyl ring substituted with a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Diazotization and Coupling: The thiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a phenylamine derivative to form the diazenyl group.

    Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro group using chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol groups, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the diazenyl group can lead to the formation of amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group can participate in redox reactions, while the thiazole ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.

    2,2’-({3-Bromo-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The unique combination of the thiazole ring, diazenyl group, and chloro-substituted phenyl ring in 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66104-45-8

Molecular Formula

C13H15ClN4O2S

Molecular Weight

326.80 g/mol

IUPAC Name

2-[3-chloro-N-(2-hydroxyethyl)-4-(1,3-thiazol-2-yldiazenyl)anilino]ethanol

InChI

InChI=1S/C13H15ClN4O2S/c14-11-9-10(18(4-6-19)5-7-20)1-2-12(11)16-17-13-15-3-8-21-13/h1-3,8-9,19-20H,4-7H2

InChI Key

VTZLCIBUWKKYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=CS2

Origin of Product

United States

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